(E)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide
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Overview
Description
Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of thiazole derivatives is a topic of ongoing research. There are numerous methods available, and the best method would depend on the specific structure of the derivative .Molecular Structure Analysis
Thiazole is a heterocyclic compound with a five-membered ring containing two hetero atoms. The specific structure of a thiazole derivative would depend on the substituents attached to the ring .Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions, depending on their specific structure. Some common reactions include substitution, addition, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a thiazole derivative would depend on its specific structure. Some general properties of thiazole compounds include a high degree of aromaticity and the ability to form hydrogen bonds .Scientific Research Applications
1. Pharmacokinetics and Metabolism Studies
- SB-649868 Metabolism in Humans : A study on the metabolism of SB-649868, a compound structurally similar to the queried chemical, revealed insights into its metabolism and disposition in humans. The study found that elimination of drug-related material was primarily through feces, with significant metabolic transformation occurring via the oxidation of the benzofuran ring. Notably, the presence of more slowly cleared metabolites was suggested due to the longer apparent half-life of plasma radioactivity compared to that of unchanged SB-649868 (Renzulli et al., 2011).
2. Radiotracer Applications in Tumor Studies
- 18F-ISO-1 in Tumor Imaging : Research on 18F-ISO-1, a cellular proliferative marker and another structurally similar compound, highlighted its utility in PET imaging for assessing tumor proliferation in various cancers. The study demonstrated a correlation between tumor uptake of 18F-ISO-1 and the Ki-67 proliferation index, indicating the compound's potential in evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S2/c1-12-3-2-4-13(9-12)18(23)21-19-22(15-7-5-14(20)6-8-15)16-10-27(24,25)11-17(16)26-19/h2-9,16-17H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQCVOALWZZNKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide |
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